4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-(6-Bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (referred to as G15 in pharmacological studies) is a brominated dihydroquinolinone derivative characterized by a fused benzo[h]quinolin-2(1H)-one core substituted at the 4-position with a 6-bromo-1,3-benzodioxol-5-yl group . This compound has been utilized in research exploring G protein-coupled estrogen receptor (GPER) signaling pathways, where it serves as a selective antagonist .
Properties
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFCYGTCYYAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386182 | |
| Record name | AC1MEG35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-76-6 | |
| Record name | AC1MEG35 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to introduce the bromo substituent. This is followed by a series of condensation reactions to form the quinolinone structure. Key reagents include bromine, acetic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinolinone ring.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone derivative with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural similarities with several dihydroquinolinone derivatives, differing primarily in substituent groups and regiochemistry:
Key Observations :
- The benzodioxol group introduces steric bulk and electron-withdrawing effects, which may influence receptor binding (e.g., GPER antagonism) .
- Regioselectivity: Palladium-catalyzed syntheses of similar compounds (e.g., 3,4-disubstituted quinolin-2(1H)-ones) demonstrate that substituent size and position affect regioselectivity. For instance, bulky alkoxy groups improve selectivity for 3,4-disubstitution .
Physicochemical Properties
- Melting Points: Unsubstituted dihydroquinolinones (e.g., 2l’a) exhibit higher melting points (228.9–230.3°C) compared to brominated derivatives like 2m (182.1–184.4°C), likely due to reduced crystallinity from halogen substitution .
- Spectroscopic Data: NMR and IR spectra of analogous compounds confirm the dihydroquinolinone core and substituent positions. For example, 8-bromo-3,4-dihydroquinolin-2(1H)-one (2m) shows characteristic 1H NMR signals at δ 7.45 (d, J = 8.5 Hz, 1H) for aromatic protons adjacent to bromine .
Biological Activity
The compound 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one , with a CAS number of 5602-76-6 , is a member of the quinoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrN O
- Molecular Weight : 396.2341 g/mol
- Density : 1.557 g/cm³
- Boiling Point : 550°C at 760 mmHg
- Flash Point : 286.5°C
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Several studies have focused on the anticancer properties of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines. A notable study demonstrated that quinoline derivatives inhibited cell proliferation in vitro, suggesting potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . The inhibition of COX enzymes is particularly significant in the context of inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been explored in various studies. Compounds similar to This compound have shown effectiveness against both bacterial and fungal strains, highlighting their potential as therapeutic agents in infectious diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that quinoline derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies indicate that these compounds possess antioxidant properties that contribute to their protective effects against cellular damage.
Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various quinoline derivatives, including those structurally related to the target compound. The results showed that certain derivatives significantly reduced the viability of cancer cells in vitro, with IC50 values indicating potent activity against breast and lung cancer cell lines .
Study 2: Anti-inflammatory Mechanisms
Another research effort investigated the anti-inflammatory effects of quinoline compounds in a mouse model of inflammation. The study found that treatment with these compounds resulted in reduced levels of inflammatory markers and improved clinical scores compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling could integrate the bromobenzodioxole moiety into the quinolinone core. Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromide coupling .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.
- Temperature control : Reactions typically proceed at 80–100°C under inert atmosphere .
Q. How can researchers evaluate the antimicrobial potential of this compound, and what are common pitfalls in biological assays?
- Methodological Answer :
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Pitfalls :
- Solubility issues : Pre-dissolve in DMSO (≤1% v/v) to avoid cytotoxicity artifacts.
- Data interpretation : Compare with structurally similar compounds (e.g., 5-Bromo-3,4-dihydroquinolin-2(1H)-one, which shows high activity ).
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of quinolinone derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., halogen position, substituent effects). For example:
- Case study : 7-Bromo-4,4-dimethylquinolin-2(1H)-one exhibits moderate antimicrobial activity, while 5-Bromo analogs show higher potency .
- Approach :
Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., Cl, F, I at position 6) .
Use molecular docking to assess binding affinity to targets (e.g., bacterial topoisomerases).
Validate hypotheses via in vitro assays under standardized conditions .
Q. How can computational methods enhance the design of derivatives targeting TGF-β/Smad pathways, as seen in pulmonary fibrosis studies?
- Methodological Answer :
- Docking and MD simulations : Use software like AutoDock Vina to model interactions between the quinolinone core and TGF-β receptors. Focus on:
- Electrostatic complementarity : The bromobenzodioxole group may occupy hydrophobic pockets .
- Fluorine substitution : Introduce fluorine at strategic positions to improve binding (e.g., 4-(2-fluoro-4-nitrophenoxy) derivatives ).
- In vitro validation : Test synthesized analogs in TGF-β-induced fibroblast activation assays, measuring collagen deposition via ELISA .
Q. What crystallographic techniques are critical for resolving structural ambiguities in dihydroquinolinone derivatives?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) on single crystals grown via vapor diffusion.
- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
